Guanisoquin sulfate is a chemical compound belonging to the class of guanidines, which are characterized by the presence of a guanidine functional group. This compound is derived from guanidine and is typically utilized in various pharmaceutical applications. Its sulfate form indicates that it is combined with sulfuric acid or its derivatives, enhancing its solubility and stability in aqueous solutions. The compound has been studied for its potential therapeutic effects, particularly in the context of cardiovascular and metabolic disorders.
The synthesis of guanisoquin sulfate can be achieved through several methods, primarily involving the reaction of guanidine derivatives with sulfuric acid or related sulfonic acids. A notable synthetic route involves the oxidation of thiourea to produce amidine sulfonic acid intermediates, which can subsequently react with amines to form guanidines. According to a patent document, one efficient method includes the oxidation of thiourea using hydrogen peroxide in the presence of a molybdenum catalyst, followed by transamination steps to yield the desired guanidine product .
Another method described involves reacting 2-methylol-isosorbide-5-nitrate-benzodioxan with sulfur oxychloride, leading to the formation of guanisoquin sulfate . This method emphasizes a straightforward synthetic pathway with relatively low toxicity and high yield.
The molecular structure of guanisoquin sulfate can be characterized by its guanidine core, which consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to two other nitrogen atoms. The sulfate group (-SO₄) is attached to enhance solubility. The specific arrangement of atoms contributes to its biological activity and interaction with various biological targets.
Quantitative data regarding bond lengths and angles are crucial for understanding its reactivity. For instance, the bond lengths between carbon and nitrogen in the guanidine group typically range from 1.32 Å to 1.34 Å, while the sulfur-oxygen bonds in the sulfate group exhibit lengths around 1.45 Å .
Guanisoquin sulfate participates in various chemical reactions typical for guanidine derivatives. It can undergo protonation and deprotonation reactions due to its basic nature, allowing it to interact with acids and bases effectively. Additionally, it can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms that can donate electron pairs.
One significant reaction involves its interaction with electrophiles, where guanisoquin sulfate acts as a nucleophile. This property is essential for its application in synthesizing more complex organic molecules or pharmaceuticals .
The mechanism of action for guanisoquin sulfate primarily relates to its role as a modulator in biological systems. It is believed to influence cellular signaling pathways by interacting with specific receptors or enzymes involved in metabolic processes. For example, studies suggest that compounds like guanisoquin sulfate may inhibit ornithine decarboxylase, an enzyme crucial for polyamine synthesis, thereby affecting cell growth and proliferation.
This inhibition could lead to antitumor effects by reducing polyamine levels in neoplastic cells, highlighting its potential therapeutic implications in cancer treatment .
Guanisoquin sulfate exhibits several notable physical and chemical properties:
These properties make guanisoquin sulfate suitable for various applications in pharmaceuticals where solubility and stability are critical factors .
Guanisoquin sulfate has several scientific applications:
The versatility of guanisoquin sulfate underscores its potential as an important compound in both therapeutic and research contexts .
Guanisoquin sulfate represents a chemically specialized guanidine derivative with emerging relevance in biomedical research. Characterized by the molecular formula C₂₀H₂₆Br₂N₆O₄S, it is cataloged under PubChem CID 23724917 [1]. This compound integrates a sulfate anion with a brominated guanidine-based cation, distinguishing it from conventional purine nucleobases like guanine (C₅H₅N₅O) [4]. Its structural complexity necessitates rigorous investigation to elucidate potential therapeutic applications, particularly given its classification within the broader guanidine family—a class historically associated with diverse biochemical functions [3].
The term "guanisoquin" derives from the fusion of guanidine and isoquinoline, reflecting its core structural motifs. Guanidine chemistry traces its origins to 1861, when Strecker first identified the compound [3]. By 1985, seminal texts like Guanidines: Historical, Biological, Biochemical, and Clinical Aspects documented the expanding class of synthetic guanidines, though Guanisoquin sulfate itself was not explicitly detailed in early literature [3].
The suffix "sulfate" denotes the salt formation with sulfuric acid, enhancing molecular stability and solubility. Nomenclature follows IUPAC conventions, with the sulfate moiety ionically bonded to a cationic guanidine scaffold featuring bromine substituents. The systematic naming protocol is essential for distinguishing it from structurally analogous compounds, such as guanidinosuccinic acid (a uremic toxin) or simple guanidine alkaloids [3].
Guanisoquin sulfate belongs to the brominated guanidine subclass, characterized by two bromine atoms and an isoquinoline-integrated framework. Its molecular architecture comprises:
Table 1: Structural Comparison of Guanidine Derivatives
Compound | Molecular Formula | Core Structure | Key Modifications |
---|---|---|---|
Guanisoquin sulfate | C₂₀H₂₆Br₂N₆O₄S | Guanidine-isoquinoline | Bromination, sulfate salt |
Guanine | C₅H₅N₅O | Purine | Natural nucleobase |
Guanidinosuccinic acid | C₅H₉N₃O₄ | Guanidine-succinic acid | Carboxylic acid functionalization |
Notable analogues include:
Research on Guanisoquin sulfate remains nascent, with in vitro studies dominating the landscape. PubChem lists its chemical identity but provides no pharmacological or toxicological data [1]. Critical knowledge gaps include:
Table 2: Research Priorities for Guanisoquin Sulfate
Domain | Unresolved Questions | Barriers |
---|---|---|
Biological Evaluation | Antiviral/antimicrobial efficacy against neglected pathogens | Lack of target identification studies |
Formulation Science | Salt dissociation kinetics in physiological matrices | Polymorphism risks; inadequate solubility data |
Analytical Methods | Development of HPLC/UV protocols for quantification | Absence of reference standards |
The compound’s dual bromine atoms present unique opportunities for radiolabeling (e.g., ⁷⁷Br) to track biodistribution—a strategy yet unexplored [1]. Furthermore, phytotherapy research highlights a broader neglect of guanidine compounds in infectious disease models, emphasizing the need for collaborative studies between synthetic chemists and virologists [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1